molecular formula C5H6N2O2 B575012 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde CAS No. 175436-11-0

3-methyl-2-oxo-1H-imidazole-4-carbaldehyde

Cat. No.: B575012
CAS No.: 175436-11-0
M. Wt: 126.115
InChI Key: LPHSMVIFRNPKCM-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is a heterocyclic compound with a molecular formula of C5H6N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-methyl-1H-imidazole-5-carbaldehyde with n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C). After stirring the mixture for 30 minutes, dimethylformamide (DMF) is added, and the reaction is allowed to proceed at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-methyl-2-oxo-1H-imidazole-4-carboxylic acid.

    Reduction: 3-methyl-2-oxo-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-2-oxo-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is not well-documented. as a derivative of imidazole, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-imidazole-4-carbaldehyde
  • 1H-imidazole-2-carbaldehyde
  • 4-imidazolecarboxaldehyde

Uniqueness

3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the imidazole ring.

Properties

CAS No.

175436-11-0

Molecular Formula

C5H6N2O2

Molecular Weight

126.115

IUPAC Name

3-methyl-2-oxo-1H-imidazole-4-carbaldehyde

InChI

InChI=1S/C5H6N2O2/c1-7-4(3-8)2-6-5(7)9/h2-3H,1H3,(H,6,9)

InChI Key

LPHSMVIFRNPKCM-UHFFFAOYSA-N

SMILES

CN1C(=CNC1=O)C=O

Synonyms

1H-Imidazole-4-carboxaldehyde,2,3-dihydro-3-methyl-2-oxo-(9CI)

Origin of Product

United States

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